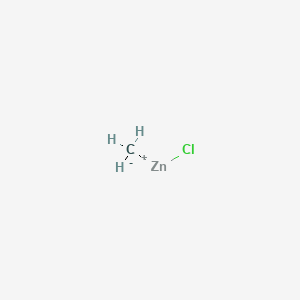

Methylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methylzinc chloride is an organozinc compound with the chemical formula . It is a colorless to light yellow liquid that is typically used in various organic synthesis reactions due to its reactivity as a nucleophile. Methylzinc chloride is known for its ability to participate in carbon-carbon bond formation, making it a valuable reagent in the field of organic chemistry. The compound is flammable and can form explosive peroxides upon prolonged exposure to air, necessitating careful handling and storage under inert conditions .

Methylation Reactions:

- Nucleophilic Methylation: MeZnCl acts as a strong methylating agent due to the presence of the highly reactive methyl (CH₃) group. Researchers utilize it to introduce a methyl group to various organic substrates, including nitrogen, oxygen, sulfur, and carbon atoms. This methylation process plays a crucial role in the synthesis of complex organic molecules, pharmaceuticals, and natural products [].

- Carbometalation: MeZnCl can insert a methyl group adjacent to a carbon-carbon double bond (C=C) or a carbon-heteroatom double bond (C-X) through carbometalation reactions. This targeted insertion allows for controlled chain growth and functionalization of organic molecules, finding applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials [].

Negishi Coupling:

MeZnCl serves as a vital precursor for Negishi coupling reactions, a powerful tool for carbon-carbon bond formation. In this reaction scheme, MeZnCl reacts with an organic halide (RX) in the presence of a nickel or palladium catalyst to generate a new carbon-carbon bond. Negishi coupling enables the formation of complex organic structures with high regioselectivity, making it valuable for synthesizing pharmaceuticals, natural products, and functional organic materials [].

Kumada-Corriu Coupling:

Similar to Negishi coupling, MeZnCl can participate in Kumada-Corriu coupling reactions. Here, MeZnCl reacts with a Grignard reagent (RMgX) in the presence of a nickel, palladium, or copper catalyst to form a new carbon-carbon bond. This coupling reaction offers another strategy for constructing complex organic molecules with specific functionalities, finding applications in the synthesis of pharmaceuticals, advanced materials, and organic electronics [].

Organometallic Synthesis:

MeZnCl serves as a versatile building block in the synthesis of various organometallic compounds. These compounds containing carbon-metal bonds exhibit unique properties and reactivities, making them valuable for research in catalysis, materials science, and medicinal chemistry [].

- Nucleophilic Substitution Reactions: The methyl group can be transferred to electrophiles, replacing leaving groups in organic substrates.

- Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds .

- Reduction Reactions: Methylzinc chloride can reduce certain functional groups, facilitating various transformations in organic synthesis .

Methylzinc chloride can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting methyl chloride with zinc metal in the presence of an appropriate solvent like tetrahydrofuran under inert conditions to avoid oxidation and moisture interference .

- Using Zinc Chloride: Another method includes the reaction of zinc chloride with methyl lithium or other methylating agents, which can yield methylzinc chloride under controlled conditions .

- Industrial Production: In industrial settings, the synthesis is optimized for high yield and purity, often employing larger-scale equipment and stringent control over reaction parameters.

Methylzinc chloride has a wide range of applications:

- Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Catalysis: The compound serves as a catalyst in various reactions due to its ability to facilitate carbon-carbon bond formation.

- Material Science: It is employed in developing advanced materials and specialty chemicals .

Research on interaction studies involving methylzinc chloride primarily focuses on its reactivity with different substrates. The mechanism typically involves the coordination of the zinc atom with the substrate, leading to the transfer of the methyl group and subsequent formation of new bonds. Such studies help elucidate the compound's role in various synthetic pathways and its effectiveness as a reagent in organic chemistry .

Methylzinc chloride shares similarities with other organozinc compounds but has unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methylzinc bromide | CH₃BrZn | Similar reactivity but different leaving group behavior |

| Ethylzinc chloride | C₂H₅ClZn | Slightly larger alkyl group; different reactivity |

| Phenylzinc chloride | C₆H₅ClZn | Aromatic character; used in different coupling reactions |

| (4-Methyl-1-naphthyl)methylzinc chloride | C₁₂H₁₁ClZn | Unique substitution pattern leading to distinct reactivity |

Uniqueness

Methylzinc chloride's uniqueness lies in its specific structure and reactivity profile. The presence of a methyl group allows for selective reactions that are not possible with larger or differently substituted organozinc compounds. This specificity makes it particularly valuable for synthesizing certain complex organic molecules that require precise control over reaction pathways .